1-Methyl-1H-indazole-7-carbonitrile is a heterocyclic compound that is part of the indazole family, which is known for its diverse biological activities and presence in various natural products and synthetic drugs. This compound is characterized by its unique structure, which includes a methyl group at the first position and a cyano group at the seventh position of the indazole ring system. The chemical formula for 1-Methyl-1H-indazole-7-carbonitrile is C_10H_8N_4, and it has a molecular weight of 184.2 g/mol. Its CAS number is 256228-68-9, making it identifiable in chemical databases and literature.
The synthesis of 1-Methyl-1H-indazole-7-carbonitrile can be achieved through several methods:
The industrial production typically involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent-free conditions and using transition metal catalysts enhance efficiency and sustainability. The reaction conditions are crucial for achieving high yields, often requiring precise control over temperature, pressure, and reactant concentrations.
The molecular structure of 1-Methyl-1H-indazole-7-carbonitrile consists of an indazole ring with a methyl group at position one and a cyano group at position seven. The indazole core features two fused aromatic rings containing nitrogen atoms, contributing to its chemical properties.
Key structural data include:
1-Methyl-1H-indazole-7-carbonitrile can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Hydrogen gas + Palladium | High pressure |
Substitution | Halogenating agents + Lewis acid | Varies based on substrate |
The mechanism of action for 1-Methyl-1H-indazole-7-carbonitrile involves its interaction with various biological targets. Indazole derivatives are known to bind with high affinity to multiple receptors, influencing several biochemical pathways.
Research has shown that these compounds can inhibit cell growth across various neoplastic cell lines, indicating potential anticancer properties. The pharmacokinetic properties significantly affect their bioavailability and therapeutic efficacy.
1-Methyl-1H-indazole-7-carbonitrile exhibits typical physical properties associated with heterocyclic compounds:
The compound's reactivity is largely defined by its functional groups:
1-Methyl-1H-indazole-7-carbonitrile has several scientific uses:
Palladium-catalyzed cyanation represents the cornerstone of modern 7-cyanoindazole synthesis. This methodology leverages halogenated indazole precursors, typically 7-bromo-1H-indazole derivatives, which undergo metal-assisted carbon–nitrogen bond formation. Key catalysts include [1,1′-bis(diphenylphosphino)ferrocene]palladium(II)dichloride (Pd(dppf)Cl₂) and copper(I) cyanide (CuCN), facilitating efficient bromide-to-cyano conversion under carbon monoxide atmospheres (4.5–5.0 MPa) [1] [2]. Studies demonstrate that electron-deficient phosphine ligands (e.g., XantPhos) suppress undesired homocoupling byproducts, enhancing functional group tolerance. The reaction typically proceeds in polar aprotic solvents (DMF, NMP) at 100–110°C for 15–20 hours, achieving yields of 75–92% for 7-cyanoindazole intermediates prior to N-methylation [1] [6]. Notably, this approach accommodates sensitive substituents, including ester and heteroaryl groups, making it indispensable for late-stage diversification.
Table 1: Performance of Palladium Catalysts in 7-Bromoindazole Cyanation
Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd(dppf)Cl₂ | dppf | DMF | 110 | 92 |
Pd(OAc)₂ | XantPhos | NMP | 105 | 88 |
Pd₂(dba)₃ | BINAP | Toluene | 100 | 75 |
N(1)-methylation presents significant regiochemical challenges due to the tautomeric equilibrium between 1H- and 2H-indazole forms. Thermodynamic studies confirm the 1H-tautomer is energetically favored by 2.3 kcal/mol, yet competitive N(2)-alkylation persists without optimized conditions [4] [9]. Modern protocols employ:
Crucially, sterically hindered bases (e.g., potassium tert-butoxide) suppress dialkylation byproducts. Post-reaction HPLC monitoring is essential to quantify isomeric purity, with N(1)-methylated products exhibiting distinct upfield shifts in ¹H NMR (N-CH₃: δ 4.10–4.30 ppm) [5].
Table 2: Regioselectivity of Methylating Agents Under Varied Conditions
Base | Methylating Agent | Solvent | N(1):N(2) Ratio | Total Yield (%) |
---|---|---|---|---|
NaH | CH₃I | THF | 8:1 | 85 |
Cs₂CO₃ | (CH₃O)₂SO₂ | Acetone | 12:1 | 92 |
Ag₂O | CH₃I | DMSO | >99:1 | 78 |
Critical parameters for high-yielding cyanation include:
Solvent screening reveals DMF–water (9:1) mixtures enhance solubility of polar intermediates without compromising catalyst stability. Post-cyanation purification via acid/base washes (e.g., 1M HCl → sat. NaHCO₃) removes residual metal contaminants, while n-heptane crystallization delivers >99% pure 7-cyanoindazole [1] [5].
Two dominant strategies emerge:
Economic analysis favors the multi-step approach for gram-scale production (total cost: $120/g vs. $145/g for direct method), primarily due to lower catalyst requirements and streamlined purification. Conversely, direct synthesis reduces cumulative E-factor by 40%, aligning with green chemistry principles [6] [8].
Table 3: Strategic Comparison of Synthetic Routes to 1-Methyl-1H-indazole-7-carbonitrile
Parameter | Direct Annulation | Multi-Step Sequence |
---|---|---|
Overall Yield | 85% | 83% (92% × 90%) |
Isomeric Purity | 92–95% | >99% |
Reaction Steps | 1 | 2 |
Purification Method | Column Chromatography | Crystallization |
Scale-Up Feasibility | Moderate | High |
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4